molecular formula C10H21NO2 B13169275 3-(1-Aminobutan-2-yl)-4,4-dimethyloxolan-3-ol

3-(1-Aminobutan-2-yl)-4,4-dimethyloxolan-3-ol

Cat. No.: B13169275
M. Wt: 187.28 g/mol
InChI Key: UKOHZJKIKYESAX-UHFFFAOYSA-N
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Description

3-(1-Aminobutan-2-yl)-4,4-dimethyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminobutyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)-4,4-dimethyloxolan-3-ol typically involves the reaction of 4,4-dimethyloxolan-3-one with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-4,4-dimethyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives.

Scientific Research Applications

3-(1-Aminobutan-2-yl)-4,4-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-4,4-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminopropyl)-4,4-dimethyloxolan-3-ol
  • 3-(1-Aminoethyl)-4,4-dimethyloxolan-3-ol
  • 3-(1-Aminomethyl)-4,4-dimethyloxolan-3-ol

Uniqueness

3-(1-Aminobutan-2-yl)-4,4-dimethyloxolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminobutyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)-4,4-dimethyloxolan-3-ol

InChI

InChI=1S/C10H21NO2/c1-4-8(5-11)10(12)7-13-6-9(10,2)3/h8,12H,4-7,11H2,1-3H3

InChI Key

UKOHZJKIKYESAX-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(COCC1(C)C)O

Origin of Product

United States

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